4-(Aminomethyl)-4-methylazetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-4-methylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(3-6)2-4(8)7-5/h2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMUZVRDGGAWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Aminomethyl 4 Methylazetidin 2 One and Analogous Structures
Foundational Approaches to Azetidin-2-one (B1220530) Ring Formation
The creation of the azetidin-2-one ring is a significant challenge due to the inherent ring strain of the four-membered system. Over the years, chemists have developed several reliable methods to construct this important heterocyclic scaffold.
Ketene-Imine [2+2] Cycloaddition (Staudinger Reaction)
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most versatile and widely utilized methods for the synthesis of β-lactams. wikipedia.orgmdpi.com This reaction provides a convergent route to a diverse range of substituted azetidin-2-ones. acs.org
The mechanism of the Staudinger reaction has been the subject of extensive investigation and is generally accepted to proceed through a two-step pathway rather than a concerted [2+2] cycloaddition. mdpi.comrsc.org The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, which generates a zwitterionic intermediate. rsc.org This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring. nih.gov
The stereochemical outcome of the Staudinger reaction is a critical aspect, as the biological activity of many β-lactams is highly dependent on their stereochemistry. researchgate.net The final stereochemistry of the product, whether cis or trans with respect to the substituents at C3 and C4, is determined by the geometry of the imine and the nature of the substituents on both the ketene and the imine. wikipedia.org
Several factors influence the diastereoselectivity of the reaction:
Imine Geometry : Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.org
Ketene Substituents : Ketenes bearing electron-donating groups often lead to the formation of cis products. Conversely, ketenes with electron-withdrawing groups typically result in trans products. wikipedia.org
Reaction Conditions : The solvent and temperature can also play a role in the stereochemical course of the reaction. Slower reaction rates may allow for isomerization of the imine, which can affect the final product ratio. wikipedia.org
The formation of the zwitterionic intermediate is often the rate-determining step. The subsequent ring closure is a rapid intramolecular nucleophilic attack of the enolate on the iminium ion. rsc.org The relative orientation of the substituents in the zwitterionic intermediate dictates the final stereochemistry of the β-lactam.
| Factor | Influence on Stereochemistry | General Outcome |
|---|---|---|
| Imine Geometry | Determines the initial approach and orientation of substituents in the intermediate. | (E)-imines → cis-β-lactams; (Z)-imines → trans-β-lactams wikipedia.org |
| Ketene Substituents | Affects the electronic nature and stability of the ketene and the intermediate. | Electron-donating groups → cis-β-lactams; Electron-withdrawing groups → trans-β-lactams wikipedia.org |
| Reaction Conditions | Can influence reaction rates and potential for isomerization. | Slower reactions may lead to different stereochemical outcomes due to equilibration. wikipedia.org |
Ketenes are often unstable and highly reactive, making their isolation and storage challenging. wikipedia.org Consequently, they are typically generated in situ for immediate use in reactions like the Staudinger synthesis. mdpi.com A common and practical method for the in situ generation of ketenes involves the dehydrohalogenation of acyl chlorides using a tertiary amine base, such as triethylamine. mdpi.com
The process begins with the acyl chloride precursor, which, upon treatment with the base, eliminates hydrogen chloride to form the highly reactive ketene. This ketene is then immediately trapped by the imine present in the reaction mixture to proceed with the [2+2] cycloaddition. This approach is widely used for the synthesis of a variety of monocyclic β-lactams. mdpi.com Other methods for generating ketenes include the Wolff rearrangement of α-diazoketones. wikipedia.org
For the synthesis of a 4,4-disubstituted azetidin-2-one like 4-(aminomethyl)-4-methylazetidin-2-one, a suitable ketene precursor would be reacted with an imine derived from 2-amino-2-methylpropanal (B8471781) or a related compound. The choice of protecting groups for the aminomethyl moiety would be crucial to prevent side reactions.
Intramolecular Cyclization Reactions
An alternative to cycloaddition reactions for the formation of the azetidin-2-one ring is through intramolecular cyclization. These methods typically involve the formation of one of the bonds of the β-lactam ring in the final step, usually the N1-C2 or the C3-C4 bond, from a linear precursor.
One of the most established intramolecular cyclization methods for β-lactam synthesis is the nucleophilic displacement of a leaving group at the β-position of an amide. This approach, often referred to as the "β-lactam synthon method," involves a pre-formed amide where the nitrogen atom acts as the nucleophile. nih.gov
The general strategy involves a β-haloamide or a β-hydroxyamide that has been activated with a leaving group (e.g., mesylate, tosylate). Upon treatment with a base, the amide nitrogen is deprotonated, and the resulting amide anion attacks the β-carbon, displacing the leaving group and forming the four-membered ring. The success of this reaction depends on the nature of the leaving group and the reaction conditions.
For a compound like this compound, a potential precursor would be a 3-halo-2,2-dimethyl-3-(protected aminomethyl)propanamide. Base-induced cyclization would then yield the desired β-lactam ring.
| Precursor Type | Leaving Group | General Reaction Condition |
|---|---|---|
| β-Haloamide | Cl, Br, I | Treatment with a suitable base (e.g., NaH, KOBu) |
| β-Hydroxyamide | OMs, OTs | Activation of the hydroxyl group followed by base-induced cyclization |
Another intramolecular approach involves the cyclization of β-amino acids. In this method, the amide bond is formed in the ring-closing step. This requires the activation of the carboxylic acid moiety to make it susceptible to nucleophilic attack by the amino group. Various coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC), can be employed for this purpose.
The challenge in this approach is to favor the formation of the strained four-membered ring over intermolecular polymerization. This is often achieved by using high dilution conditions or specific activating agents that promote the intramolecular cyclization. The stereochemistry of the starting β-amino acid is retained in the final β-lactam product, making this a stereospecific synthesis method.
Base-Catalyzed Ring Closure Strategies
Base-catalyzed ring closure is a fundamental strategy for the formation of the azetidin-2-one (β-lactam) ring. This approach typically involves the intramolecular cyclization of a linear precursor, such as a β-amino ester or a γ-halo amide, where a base is used to promote the nucleophilic attack that forms the four-membered ring.
One common pathway is the Dieckmann-type condensation of β-amino esters. In this method, a strong, non-nucleophilic base is employed to deprotonate the nitrogen atom, which then acts as a nucleophile, attacking the ester carbonyl to close the ring. The choice of base is critical to avoid side reactions like intermolecular condensation or hydrolysis. For substrates with reduced nitrogen nucleophilicity, for instance, due to electron-withdrawing groups, very strong bases are required. A notable example is the use of lithium hexamethyldisilazide (LiHMDS) to facilitate the intramolecular cyclization of γ-amino esters bearing a trifluoromethyl group, which significantly decreases the nitrogen's reactivity. nih.gov This highlights the necessity of tailoring the base to the specific electronic properties of the substrate.
Another established route is the intramolecular nucleophilic substitution of γ-halo amides. A base abstracts a proton from the amide nitrogen, generating an amide anion that subsequently displaces a halide from the γ-position to form the azetidinone ring. The efficiency of this cyclization is dependent on the nature of the leaving group (halide) and the reaction conditions.
| Precursor Type | Base | Key Feature | Ref |
| β-Amino Ester | Strong, non-nucleophilic (e.g., LiHMDS) | Overcomes low nucleophilicity of N-atom | nih.gov |
| γ-Halo Amide | Various bases (e.g., NaH, K2CO3) | Intramolecular SN2 reaction | nih.gov |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and selective methods for constructing the azetidin-2-one scaffold, often under mild conditions and with high stereocontrol. Rhodium and palladium are particularly prominent in these synthetic strategies.
Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium-carbene intermediates. A key application in β-lactam synthesis is the intramolecular insertion of such a carbene into an N-H bond. thieme-connect.comnih.gov This reaction typically starts with a diazoacetamide (B1201003) precursor.
The general mechanism involves the reaction of the diazoacetamide with a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), which leads to the extrusion of dinitrogen gas (N₂) and the formation of a rhodium-bound carbene. This highly reactive intermediate then undergoes a rapid intramolecular insertion into the N-H bond of the amide, directly forming the four-membered azetidin-2-one ring. numberanalytics.com This method is valued for its efficiency and high degree of selectivity, providing a direct route to substituted β-lactams. numberanalytics.com The reaction is compatible with a range of functional groups and can be performed under mild, often mechanochemical (solvent-free), conditions. nih.gov
Table 2: Key Components in Rhodium-Catalyzed N-H Insertion
| Component | Role | Example |
|---|---|---|
| Precursor | Source of the carbene | Diazoacetamide |
| Catalyst | Generation of the carbene intermediate | Rh₂(OAc)₄ |
While palladium-catalyzed ring contractions of larger lactams to azetidinones are not a common route, palladium catalysis is instrumental in the synthesis of β-lactams through the carbonylation of vinyl aziridines. nih.govthieme-connect.combris.ac.uk This process can be viewed as a ring expansion of the three-membered aziridine (B145994) ring to the four-membered azetidin-2-one ring, mediated by palladium.
The reaction involves the oxidative addition of a palladium(0) complex to the vinyl aziridine, which opens the strained three-membered ring to form a π-allyl palladium intermediate. This intermediate then undergoes insertion of carbon monoxide (CO), followed by reductive elimination to yield the β-lactam product. bris.ac.uk A significant advantage of this method is that the stereochemical outcome can often be controlled by carefully adjusting the reaction parameters, such as CO pressure, temperature, and catalyst concentration. nih.govthieme-connect.com This allows for the selective synthesis of either cis- or trans-β-lactams from the same precursor. nih.gov
| Precursor | Catalyst System | Key Steps | Outcome | Ref |
| Vinyl Aziridine | Pd(0) complex, CO gas | Oxidative addition, CO insertion, Reductive elimination | Stereoselective formation of β-lactams | nih.govthieme-connect.combris.ac.uk |
Michael Addition Approaches for Azetidine (B1206935) Synthesis
The Michael addition, or conjugate addition, is a versatile method for C-C and C-N bond formation. In the context of azetidine synthesis, the aza-Michael addition is particularly relevant. This reaction involves the addition of a nitrogen nucleophile (an amine) to an α,β-unsaturated carbonyl compound. organic-chemistry.org
For the synthesis of the azetidine ring, an intramolecular aza-Michael addition is a key strategy. A molecule containing both an amine and a suitably positioned α,β-unsaturated ester or ketone can undergo cyclization. A base is often used to deprotonate the amine, increasing its nucleophilicity for the conjugate addition, which forms the four-membered ring. This approach is valuable for creating substituted azetidines, which can be precursors to azetidin-2-ones. mdpi.com The stereochemical outcome of the ring closure can often be controlled, leading to specific diastereomers. organic-chemistry.org
Strategies for Introducing the 4-(Aminomethyl) Moiety
The introduction of the specific 4-(aminomethyl) group onto the azetidinone core, especially adjacent to another substituent at the C4 position, requires precise synthetic control.
Functionalization of Pre-formed Azetidinone Scaffolds
One of the most effective strategies for synthesizing 4,4-disubstituted azetidin-2-ones involves the sequential functionalization of a simpler, pre-formed azetidinone ring. The key to this approach is the generation of a nucleophilic enolate at the C3 position of the β-lactam ring. libretexts.orglibretexts.org
The process begins with an N-protected azetidin-2-one. This starting material is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the α-carbon (C3), forming a lithium enolate. This enolate is a potent nucleophile and can react with various electrophiles in an Sₙ2-type reaction. numberanalytics.comlibretexts.org
To synthesize this compound, a sequential alkylation can be envisioned. First, the enolate is reacted with a methylating agent, such as methyl iodide, to introduce the 4-methyl group. Following this, a second deprotonation at C3 generates a new enolate, which is then alkylated with an electrophile that serves as a protected aminomethyl synthon. Examples of such electrophiles include N-protected chloromethylamines or iodomethylamines. The protecting group on the amine (e.g., Boc or Cbz) is crucial to prevent side reactions and is removed in a final step to reveal the desired 4-(aminomethyl) moiety. This stepwise approach allows for the controlled and stereoselective construction of the quaternary center at the C4 position. numberanalytics.comlibretexts.org
Table 3: Sequential Alkylation of Azetidin-2-one Enolate
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Enolate Formation | Azetidin-2-one, LDA | Azetidin-2-one enolate | Generate C3 nucleophile |
| 2. Methylation | Methyl iodide (CH₃I) | 4-Methylazetidin-2-one | Introduce the methyl group |
| 3. Second Enolate Formation | 4-Methylazetidin-2-one, LDA | 4-Methylazetidin-2-one enolate | Regenerate C3 nucleophile |
| 4. Aminomethylation | Protected halomethylamine (e.g., Boc-NH-CH₂-Cl) | 4-(N-Boc-aminomethyl)-4-methylazetidin-2-one | Introduce the protected aminomethyl group |
Reductive Amination Pathways
Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds, widely used for the synthesis of primary, secondary, and tertiary amines. jocpr.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. jocpr.comorganic-chemistry.org This one-pot approach is highly efficient and avoids the isolation of the often-unstable imine intermediate. jocpr.com
For the synthesis of this compound, a reductive amination pathway would typically start from a precursor such as 4-formyl-4-methylazetidin-2-one. This aldehyde can be reacted with ammonia in the presence of a suitable reducing agent to yield the target primary amine.
Key Steps in Reductive Amination:
Imine Formation: The carbonyl group of the azetidinone precursor reacts with ammonia to form a Schiff base (imine).
Reduction: The imine is subsequently reduced to an amine.
A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. jocpr.com Common reagents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (STAB), and various borane (B79455) complexes like α-picoline-borane. jocpr.comorganic-chemistry.orgpurdue.edu For instance, STAB is often favored for its mildness and effectiveness in the reductive amination of aldehydes. purdue.edu The use of borane-amines, activated by trifluoroacetic acid, has also been shown to be efficient for reductive amination/alkylation-cycloamidation sequences to produce lactams. organic-chemistry.org
| Reducing Agent | Typical Substrate | Key Advantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Effective at neutral or slightly acidic pH. jocpr.com |
| Sodium Triacetoxyborohydride (STAB) | Aldehydes | Mild, non-toxic, high chemoselectivity. purdue.edu |
| α-Picoline-Borane | Aldehydes, Ketones | Effective in various solvents including water, or under neat conditions. |
| Borane-Amine Complexes | Keto or Amino Acids | Efficient for tandem reactions, metal-free. organic-chemistry.org |
Nucleophilic Substitution Reactions for Amine Introduction
The introduction of an amine functional group via nucleophilic substitution is a fundamental transformation in organic synthesis. savemyexams.com This method typically involves the reaction of a suitable nucleophile, such as ammonia or an azide (B81097), with an electrophilic substrate containing a good leaving group, like a halide or a sulfonate ester. savemyexams.comnih.gov
In the context of synthesizing this compound, this approach would utilize a precursor such as 4-(halomethyl)-4-methylazetidin-2-one (e.g., where the halo group is chloro, bromo, or iodo). The reaction of this substrate with a large excess of ammonia would lead to the displacement of the halide and the formation of the primary amine. savemyexams.com
A significant challenge in this method is the potential for over-alkylation. The primary amine product is also nucleophilic and can react with the starting alkyl halide to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org To mitigate this, a large excess of the ammonia nucleophile is typically used to ensure it is the dominant nucleophile and to favor the formation of the primary amine. savemyexams.com
An alternative, the Gabriel synthesis, provides a more controlled method for preparing primary amines. This involves the use of potassium phthalimide (B116566) as the ammonia surrogate. The phthalimide anion acts as the nucleophile, displacing the leaving group. The resulting N-alkylated phthalimide is then cleaved, typically via hydrazinolysis with hydrazine, to release the desired primary amine. libretexts.org This method effectively prevents over-alkylation.
| Method | Nucleophile | Precursor | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Ammonolysis | Ammonia (NH3) | 4-(halomethyl)-4-methylazetidin-2-one | Direct, one-step process. savemyexams.com | Risk of over-alkylation leading to mixtures of amines. libretexts.org |
| Gabriel Synthesis | Potassium Phthalimide | 4-(halomethyl)-4-methylazetidin-2-one | Prevents over-alkylation, yields clean primary amine. libretexts.org | Requires an additional deprotection step. libretexts.org |
Stereoselective Synthesis of this compound Enantiomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiomerically pure compounds is of paramount importance. The C4 position of this compound is a quaternary stereocenter, the construction of which presents a significant synthetic challenge.
Utilization of Chiral Building Blocks and Auxiliaries
One of the most reliable strategies for asymmetric synthesis is the use of chiral building blocks, also known as the "chiral pool" approach. mdpi.com This method involves incorporating a readily available, enantiomerically pure molecule into the synthetic sequence, which then directs the stereochemical outcome of subsequent reactions. nih.gov Chiral starting materials can include amino acids, terpenes, or carbohydrates. mdpi.com For the synthesis of a chiral azetidinone, one might start with a chiral amino acid to construct the β-lactam ring, ensuring that the stereocenter at C4 is set from the beginning.
Chiral auxiliaries are another powerful tool. In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.
Asymmetric Catalysis in Azetidinone Formation
Asymmetric catalysis has emerged as a highly efficient and atom-economical method for synthesizing chiral compounds. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of chiral azetidinones, asymmetric catalysis can be applied to the key ring-forming step. For example, a catalytic asymmetric intramolecular aminopalladation has been used to synthesize chiral 2-pyrrolidinones and other five-membered nitrogen heterocycles. nih.gov
The development of catalysts for the enantioselective construction of quaternary stereocenters is a particularly active area of research. nih.govnih.gov Chiral transition metal complexes, organocatalysts, and biocatalysts have all been successfully employed in various asymmetric transformations. jocpr.comresearchgate.net For instance, a chiral phosphine (B1218219) ligand might be used in a metal-catalyzed reaction to induce asymmetry. nih.gov Biocatalysis, using enzymes like transaminases, offers an environmentally benign route to chiral amines from ketones with high enantioselectivity. researchgate.net
Enantiomeric Resolution Techniques
When a stereoselective synthesis is not feasible, a racemic mixture of the target compound can be prepared and then separated into its constituent enantiomers through a process called resolution. mdpi.com
Common Resolution Techniques:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. researchgate.net Since diastereomers have different physical properties, they can often be separated by fractional crystallization. researchgate.net After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. The choice of resolving agent and solvent is crucial for successful separation. researchgate.net
Chiral Chromatography: Chromatographic techniques are highly effective for separating enantiomers. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to move through the column at different rates and thus be separated. High-performance liquid chromatography (HPLC) with a CSP is a widely used analytical and preparative technique for obtaining enantiomerically pure compounds. mdpi.com
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. researchgate.net | Can be cost-effective and scalable. nih.gov | Requires suitable resolving agents and crystallization conditions; maximum yield for one enantiomer is 50%. researchgate.net |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High purity achievable for both enantiomers; applicable to a wide range of compounds. mdpi.comnih.gov | Can be expensive, especially on a large scale; requires specialized equipment. nih.gov |
Chemical Transformations and Derivatization Strategies for 4 Aminomethyl 4 Methylazetidin 2 One
Reactivity Profile of the Azetidin-2-one (B1220530) Ring System
The inherent ring strain of the azetidin-2-one core, approximately 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for selective ring-opening reactions under specific conditions. rsc.org
Ring-Opening Reactions and Subsequent Transformations
The strained four-membered ring of 4-(Aminomethyl)-4-methylazetidin-2-one is susceptible to nucleophilic attack, leading to ring cleavage. This reactivity is a hallmark of β-lactams and has been extensively studied in the context of penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov The carbonyl group of the lactam is the primary site of nucleophilic attack.
Under acidic or basic conditions, hydrolysis can occur, leading to the formation of the corresponding β-amino acid. For instance, the hydrolysis of azetidin-2-ylideneammonium salts can yield β-amino amides through the opening of the four-membered ring. researchgate.net In the case of this compound, this would result in 3-amino-3-methyl-4-aminobutanoic acid.
Reductive ring-opening is another potential transformation. The use of powerful reducing agents like lithium aluminum hydride can lead to the formation of amino alcohols. researchgate.net For example, the reduction of a substituted azetidinone with lithium aluminium hydride resulted in a reductive ring-opening to yield an amino alcohol. researchgate.net
The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is influenced by both electronic and steric factors of the substituents. magtech.com.cn In many cases, nucleophilic attack is directed at the carbonyl carbon, leading to cleavage of the C2-N1 bond.
Functional Group Interconversions on the β-Lactam Core
While the β-lactam ring is prone to opening, it is also possible to perform functional group interconversions on the ring itself, provided the conditions are carefully controlled to avoid ring cleavage. For instance, substitutions at the C3 position of the β-lactam ring are known. Nucleophilic substitution of a 3-chloro-β-lactam with azide (B81097) has been reported, leading to a 3-azido-β-lactam. rsc.org Although this compound is unsubstituted at the C3 position, this demonstrates the potential for functionalization at this position in related β-lactam structures.
The nitrogen atom of the β-lactam can also be a site for chemical modification. For example, N-deprotection of N-(p-ethoxyphenyl)-2-azetidinones has been achieved using ceric ammonium (B1175870) nitrate (B79036). mdpi.com
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Hydrolysis | Acid or Base | β-Amino acid | researchgate.net |
| Reductive Ring Opening | Lithium aluminum hydride | Amino alcohol | researchgate.net |
| C3-Substitution | Nucleophiles (e.g., Azide on a 3-halo precursor) | 3-Substituted β-lactam | rsc.org |
| N-Deprotection | Ceric ammonium nitrate (on N-aryl substituted lactams) | N-Unsubstituted β-lactam | mdpi.com |
Targeted Derivatization of the Primary Amine Moiety in this compound
The primary amine of the aminomethyl group offers a versatile handle for a wide array of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Formation of Amides via Acylation Reactions
The primary amine readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form stable amide derivatives. This is a fundamental transformation in organic chemistry. The synthesis of amide derivatives from substituted anilines and amino acid esters is a well-established one-step reaction. sphinxsai.com Similarly, the condensation of an aminomethyl-triazolylbenzophenone with N-protected amino acids leads to the formation of amide derivatives. nih.gov
Table of Acylation Reactions
| Acylating Agent | Reaction Conditions | Product |
|---|---|---|
| Acid Chloride (R-COCl) | Base (e.g., Triethylamine), Aprotic Solvent | N-Acyl derivative |
| Acid Anhydride ((RCO)₂O) | Aprotic Solvent, optional catalyst | N-Acyl derivative |
Nucleophilic Additions and Substitution Reactions Involving the Aminomethyl Group
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can participate in a variety of nucleophilic addition and substitution reactions. For example, primary amines can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines. The formation of Schiff bases from the reaction of various amines with aldehydes is a common synthetic step.
Furthermore, the aminomethyl group can act as a nucleophile in substitution reactions, for instance, by displacing a leaving group from an alkyl halide to form a secondary or tertiary amine.
Cyclization Reactions to Construct Fused Heterocyclic Architectures
Role of 4 Aminomethyl 4 Methylazetidin 2 One As a Synthetic Building Block and Privileged Scaffold
Application as a Chiral Building Block in Advanced Organic Synthesis
Chiral building blocks are essential components in modern organic synthesis, serving as enantiomerically pure starting materials for the construction of complex natural products and pharmaceuticals. The use of such building blocks is a fundamental strategy for controlling stereochemistry in a target molecule. 4-(Aminomethyl)-4-methylazetidin-2-one, possessing a stereocenter at the C4 position, is a quintessential example of a chiral building block. Its defined three-dimensional structure allows for the transfer of chirality to new, more complex molecules during a synthetic sequence.
The value of amino acids and their derivatives as chiral building blocks is well-established. nih.gov Similarly, chiral azetidinones can be employed to introduce specific stereochemical configurations into a synthetic target. The rigidity of the four-membered ring provides a predictable conformational framework, which is advantageous for designing stereoselective reactions at or adjacent to the ring. Synthetic chemists can utilize this pre-defined stereochemistry to build out complex side chains or to participate in diastereoselective reactions, ensuring the final product is obtained with high optical purity. The synthesis of various chiral building blocks is a critical endeavor for drug discovery, enabling the creation of novel molecular entities with precisely controlled spatial arrangements. nih.gov
Contribution to Asymmetric Synthesis Methodologies
Asymmetric synthesis, which focuses on the selective creation of a specific enantiomer or diastereomer, heavily relies on chiral starting materials, reagents, or catalysts. researchgate.net The azetidinone framework has significantly contributed to the field of asymmetric synthesis, both as a target for stereoselective reactions and as an instrument for inducing chirality in subsequent transformations.
Methodologies have been developed for the highly diastereoselective synthesis of substituted azetidin-2-ones. For instance, the reaction of enantiopure N,N-dialkylhydrazones with an aminoketene precursor can yield trans-3-amino-4-alkylazetidin-2-ones as single diastereomers. nih.gov Such methods highlight the ability to control the stereochemistry of the azetidinone ring during its formation.
Once synthesized, these chiral azetidinones serve as valuable intermediates. The unique stereoelectronic properties of the strained ring can influence the facial selectivity of reactions on substituents attached to the ring. This principle is analogous to the use of other chiral auxiliaries, such as chiral imidazolidin-2-ones, which are employed to direct the stereochemical outcome of alkylation and aldol (B89426) reactions. researchgate.net The development of practical, large-scale asymmetric syntheses for chiral molecules is crucial for the pharmaceutical industry, and methodologies involving intermediates like chiral azetidinones are of significant interest. mdpi.com
Strategic Integration into Privileged Scaffold Research in Medicinal Chemistry
The concept of "privileged structures" was introduced to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds provide a robust framework for the design of novel bioactive compounds. Medicinal chemists utilize these core structures to generate libraries of molecules with diverse functionalities, increasing the efficiency of the drug discovery process. nih.gov The azetidin-2-one (B1220530) nucleus is recognized as a privileged scaffold due to its presence in a vast number of compounds with a wide spectrum of biological activities. researchgate.netnih.gov
The integration of the this compound scaffold into medicinal chemistry programs leverages its inherent structural and functional features. The rigid ring system helps to reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. The presence of primary amine and amide functional groups provides vectors for diversification and opportunities for hydrogen bonding interactions with protein targets.
Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry
| Scaffold | Associated Biological Activities |
| Azetidin-2-one | Antibacterial, Antifungal, Cholesterol Absorption Inhibition, Anti-inflammatory bepls.comnih.gov |
| Benzisoxazole | Antimicrobial, Anticancer, Anti-inflammatory, Anti-glycation rsc.org |
| 2,3-Dihydroquinazolin-4(1H)-one | Antihypertensive, Antiviral, Antimalarial, Anticancer nih.gov |
| Pyridazinone | Anti-inflammatory, Analgesic researchgate.net |
Scaffold Optimization and Diversification Approaches for Novel Compound Generation
Once a privileged scaffold is identified, medicinal chemists engage in scaffold optimization and diversification to improve potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of the core structure. For the azetidinone scaffold, diversification can be achieved by introducing a variety of substituents at different positions on the ring.
A key strategy involves the synthesis and diversification of densely functionalized azetidine (B1206935) ring systems to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach significantly expands the chemical space around the core scaffold, transforming a relatively simple "flat" ring into complex three-dimensional structures. Such modifications can drastically alter the biological and physicochemical properties of the resulting molecules. nih.gov For this compound, the primary amine offers a straightforward handle for diversification, allowing for the attachment of various acyl, alkyl, or aryl groups to explore structure-activity relationships (SAR).
Design and Synthesis of Compound Libraries Based on Azetidinone Cores
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, or compound libraries, for high-throughput screening. nih.gov Privileged scaffolds like the azetidinone core are ideal starting points for the construction of such libraries.
The development of solid-phase synthesis techniques has enabled the efficient production of large compound libraries based on a central scaffold. For example, a library consisting of 1,976 spirocyclic azetidines was generated to produce lead-like molecules with properties suitable for targeting the central nervous system. nih.gov The synthesis of such libraries often begins with a functionalized core, such as a substituted azetidinone, which is then systematically reacted with a diverse set of building blocks to generate the final library members. This approach allows for the rapid exploration of chemical space and the identification of initial hits in a drug discovery campaign. nih.gov The "β-lactam synthon method" provides a basis for using the azetidinone nucleus to access a wide variety of molecular structures for library creation. nih.gov
Scaffold Hopping as a Strategy in Drug Discovery Utilizing Azetidinone Derivatives
Scaffold hopping is a computational and synthetic strategy used in medicinal chemistry to identify isofunctional molecules with structurally distinct core frameworks. This technique is employed to discover novel chemotypes that may possess improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a different intellectual property position. nih.gov
In this context, the azetidinone scaffold can be used in several ways. A known drug or lead compound containing a different core could be "hopped" to an azetidinone-based analog, with the goal of retaining or improving biological activity while changing the central scaffold. Conversely, an active azetidinone-containing compound could serve as the starting point, where the azetidinone ring is replaced by another bioisosteric scaffold. For example, a phenyl ring in a molecule might be replaced with a pyridyl or pyrimidyl ring to improve metabolic stability. This strategy allows chemists to escape the confines of an existing chemical series and explore new structural classes with potentially superior drug-like properties. nih.gov
Significance as an Intermediate Synthon for Complex Molecular Architectures
A synthon is a conceptual unit within a molecule that aids in devising a synthetic route. The azetidin-2-one ring is a powerful and versatile synthon for the synthesis of a large number of organic molecules that may not ultimately contain the β-lactam structure. nih.gov This utility stems from the high ring strain of the four-membered lactam, which facilitates selective bond cleavage under various conditions.
The "β-lactam synthon method" involves the strategic opening of the azetidinone ring to reveal functional groups that can be elaborated into more complex structures. nih.gov For example, cleavage of the N1-C2 amide bond or the C2-C3 bond can provide access to β-amino acids and their derivatives, which are valuable components of peptides and other biologically important molecules. nih.gov This approach provides an entry into diverse structural types, including peptides, polyamines, amino sugars, and other complex heterocyclic systems. nih.gov The use of 4-(trifluoromethyl)azetidin-2-one building blocks to generate a variety of acyclic and cyclic trifluoromethyl-substituted molecules further illustrates the versatility of the azetidinone ring as an intermediate synthon. researchgate.net
Advanced Computational and Theoretical Investigations of 4 Aminomethyl 4 Methylazetidin 2 One
Molecular Modeling and Simulation Studies
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are instrumental in exploring molecular conformations, energy landscapes, and dynamic movements, providing insights that are often difficult to obtain through experimental means alone.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process calculates the forces on each atom and adjusts their positions until a stable, low-energy structure is found. For 4-(Aminomethyl)-4-methylazetidin-2-one, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. These parameters are fundamental to understanding the molecule's intrinsic properties and reactivity. The structural parameters for a hypothetically optimized geometry are presented in Table 1.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound This data is illustrative and represents typical values for related β-lactam structures as determined by computational methods.
| Parameter | Atoms Involved | Optimized Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| Bond Length | N1-C2 (amide) | ~1.38 Å |
| Bond Length | C3-C4 | ~1.56 Å |
| Bond Angle | C2-N1-C4 | ~92.5° |
| Bond Angle | N1-C4-C3 | ~87.0° |
| Dihedral Angle | H-N-C4-C(H2)NH2 | ~175° (anti-periplanar) |
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES allows researchers to identify all possible conformers (local minima), the transition states that connect them (saddle points), and the energy barriers required for conformational changes. For this compound, a PES scan could be performed by systematically rotating the C4-C(aminomethyl) bond to understand the energy profile of the aminomethyl group's rotation.
This exploration is also vital for studying chemical reactions. For instance, the hydrolysis of the β-lactam ring is a key reaction related to the activity and degradation of such compounds. acs.orgacs.org PES mapping can be used to model this reaction pathway, identifying the structure of the transition state and calculating the activation energy. This provides a quantitative measure of the molecule's reactivity and susceptibility to ring-opening. beilstein-journals.org
While geometry optimization identifies static, low-energy structures, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with surrounding molecules, such as a solvent or a biological receptor. deepdyve.comacs.org
For this compound, an MD simulation in an aqueous solution would reveal the flexibility of the four-membered ring and its substituents. It would also show how the aminomethyl group forms hydrogen bonds with water molecules, influencing its orientation and availability for other interactions. If the molecule were to be studied as a potential ligand, MD simulations could be used to model its binding to a target protein. nih.gov Such simulations can elucidate the key interactions that stabilize the ligand-protein complex, calculate binding free energies, and provide insights into the mechanism of binding, which is essential for rational drug design. acs.org
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to compute the electronic structure and properties of molecules with high accuracy. These methods provide fundamental insights into chemical bonding, reactivity, and spectroscopy.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. DFT provides a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. mdpi.com
For this compound, DFT calculations would be employed to determine its electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. DFT can also be used to calculate atomic charges and bond orders, offering a detailed picture of the chemical bonding within the strained β-lactam ring and providing insights into its inherent reactivity. acs.orgnih.gov
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would predict its reactive sites. The β-lactam carbonyl carbon is typically a primary electrophilic site (associated with the LUMO), while the nitrogen atoms are potential nucleophilic sites (associated with the HOMO). Table 2 presents hypothetical FMO data for the compound.
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound Calculated by DFT This data is illustrative and represents typical values for related β-lactam structures.
| Molecular Orbital Property | Calculated Energy (eV) | Implication |
|---|---|---|
| HOMO Energy (EHOMO) | -9.5 eV | Indicates the capacity to donate electrons (nucleophilicity). Primarily localized on the nitrogen atoms. |
| LUMO Energy (ELUMO) | +1.2 eV | Indicates the capacity to accept electrons (electrophilicity). Primarily localized on the carbonyl carbon of the β-lactam ring. |
| HOMO-LUMO Gap (ΔE) | 10.7 eV | Suggests relatively high kinetic stability but a reactive electrophilic site characteristic of β-lactams. |
In Silico Approaches in Rational Drug Design and Discovery
Computational methods have become indispensable in modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds. For scaffolds such as azetidinone, these in silico techniques provide profound insights into molecular interactions, guide the synthesis of novel derivatives, and predict their potential as therapeutic agents. By simulating complex biological processes, researchers can prioritize candidates with higher probabilities of success, significantly streamlining the development pipeline.
Ligand-Based and Structure-Based Drug Design Methodologies Applied to Azetidinones
Rational drug design for azetidinone derivatives leverages two principal computational strategies: ligand-based and structure-based design. researchgate.net These methodologies utilize information about either the bioactive ligands or the biological target to design new, more potent molecules.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. researchgate.net A key LBDD technique is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the physicochemical properties (descriptors) of azetidinone compounds and their biological activities. wikipedia.orgnih.gov These models can then predict the activity of novel, unsynthesized derivatives. For instance, QSAR models have successfully identified that topological parameters and molecular connectivity indices are key determinants of the antimicrobial activity in certain series of 2-azetidinone derivatives. nih.gov Another LBDD approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This "pharmacophore" serves as a template for designing new azetidinone analogues or for screening large compound libraries to find new hits. springernature.com
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR. researchgate.net The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it interacts with its receptor. computabio.com This approach has been extensively applied to azetidinones, particularly in the design of antimicrobial agents. Researchers can visualize how azetidinone derivatives fit into the active sites of bacterial enzymes, such as β-lactamases or transpeptidases, and identify key interactions like hydrogen bonds that are crucial for inhibition. computabio.comslideshare.net This structural insight allows for the rational modification of the azetidinone scaffold to enhance binding affinity and selectivity. computabio.com
Molecular Docking and Free Energy Calculations for Receptor-Ligand Interactions
Molecular docking is a cornerstone of structure-based drug design, providing detailed predictions of how a ligand, such as an azetidinone derivative, binds to its macromolecular target. nih.gov The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's active site and then using a scoring function to rank them. nih.gov These scores estimate the binding affinity, with lower scores typically indicating a more favorable interaction.
Docking studies on novel furan-azetidinone hybrids against E. coli enoyl reductase, for example, revealed that specific analogues achieved promisingly low docking scores and binding energies. nih.gov The analysis highlighted crucial pi-pi stacking interactions with key amino acid residues at the active site, providing a plausible mechanism for their inhibitory action. nih.gov Similarly, docking simulations of benzophenone-fused azetidinones against microbial protein targets have been used to virtually predict their antimicrobial potential, with results showing significant affinity scores and the formation of stabilizing hydrogen bonds. computabio.com
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Furan-Azetidinone Hybrid 4E | E. coli Enoyl Reductase | -9.141 | PHE 94, TYR 146 | nih.gov |
| Furan-Azetidinone Hybrid 4D | E. coli Enoyl Reductase | -9.039 | TYR 146 | nih.gov |
| Benzophenone-Azetidinone 9e | Antibacterial Target (5E1G) | -10.45 | Not Specified | computabio.com |
| Benzophenone-Azetidinone 9g | Antibacterial Target (5E1G) | -10.33 | Not Specified | computabio.com |
Chemoinformatics and Machine Learning Applications in Azetidinone Scaffold Exploration
Chemoinformatics and machine learning are transforming the exploration of chemical scaffolds like azetidinone by enabling the analysis of vast datasets to predict biological activity and guide drug design. ucsd.edu These computational tools identify patterns and relationships between chemical structures and their properties that are not readily apparent to human researchers.
Quantitative Structure-Activity Relationship (QSAR) is a primary chemoinformatics technique applied to azetidinones. QSAR models are built by correlating variations in the molecular structure of a series of compounds with changes in their measured biological activity. nih.gov For azetidinone derivatives, studies have successfully developed QSAR models that link antimicrobial activity to specific molecular descriptors, such as topological parameters (e.g., Balaban index) and molecular connectivity indices. nih.gov These models serve as powerful predictive tools to estimate the potency of new azetidinone designs before they are synthesized, thus saving time and resources. wikipedia.org
More recently, advanced machine learning algorithms such as random forests, support vector machines, and neural networks are being applied. These methods can handle complex, non-linear relationships within large and diverse chemical datasets, offering potentially more accurate and robust prediction models. ucsd.edu For example, machine learning models can be trained on large libraries of known enzyme inhibitors to predict the likelihood that a new azetidinone derivative will be active against a particular target. By analyzing features derived from the molecular structure, these models can rapidly screen virtual libraries containing thousands or even millions of azetidinone analogues to identify the most promising candidates for further investigation.
| QSAR Model | Target Activity | Statistical Parameter | Value | Significance | Reference |
|---|---|---|---|---|---|
| Azetidinones vs. E. coli | Antibacterial | R² (Coefficient of Determination) | 0.992 | Indicates a very strong correlation between descriptors and activity. | nih.gov |
| S (Standard Deviation) | 0.342 | Measures the average deviation of predictions from actual values. | |||
| F (Fischer Coefficient) | 185.088 | Shows the statistical significance of the regression model. | |||
| Q²cv (Cross-validation Coefficient) | 0.992 | Indicates high predictive power and robustness of the model. |
Computational Prediction of Molecular Descriptors for Drug-Likeness Assessment (e.g., TPSA, LogP, Rotatable Bonds)
Before committing to the synthesis of a new compound, it is crucial to assess its potential to become a successful drug, a concept often referred to as "drug-likeness." Computational tools can quickly predict key molecular descriptors that are correlated with a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This early-stage in silico screening helps to avoid costly late-stage failures.
One of the most widely used frameworks for assessing drug-likeness is Lipinski's Rule of Five. nih.gov This rule outlines four simple physicochemical parameter ranges that are common among orally active drugs:
Molecular Weight (MW): Less than 500 Daltons.
LogP (Octanol-Water Partition Coefficient): Not greater than 5. LogP is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes.
Hydrogen Bond Donors (HBD): No more than 5.
Hydrogen Bond Acceptors (HBA): No more than 10.
In addition to Lipinski's parameters, other descriptors are also critical:
Topological Polar Surface Area (TPSA): This is the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and is a strong predictor of drug permeability through membranes. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability.
Number of Rotatable Bonds (nRotb): This descriptor relates to molecular flexibility. A high number of rotatable bonds (typically >10) can lead to poor oral bioavailability due to entropy loss upon binding to a receptor.
For the specific compound this compound, these key molecular descriptors can be computationally predicted to evaluate its drug-like potential.
| Molecular Descriptor | Predicted Value for this compound | Significance in Drug-Likeness Assessment |
|---|---|---|
| Molecular Weight (MW) | 128.17 g/mol | Well within the desirable range (<500 Da), suggesting good potential for absorption. |
| LogP (Lipophilicity) | -1.6 to -1.8 (approx.) | Indicates high hydrophilicity, which may impact passive membrane permeability but can be favorable for solubility. |
| Topological Polar Surface Area (TPSA) | 64.3 Ų | Below the 140 Ų threshold, suggesting good cell permeability and oral bioavailability. |
| Number of Rotatable Bonds (nRotb) | 2 | Low number (<10) indicates good conformational stability, which is favorable for receptor binding. |
| Hydrogen Bond Donors (HBD) | 2 | Complies with Lipinski's rule (≤5), favorable for membrane transport. nih.gov |
| Hydrogen Bond Acceptors (HBA) | 2 | Complies with Lipinski's rule (≤10), favorable for membrane transport. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Aminomethyl)-4-methylazetidin-2-one, and how can retrosynthetic analysis guide the selection of starting materials?
- Methodological Answer : Retrosynthetic analysis suggests using substituted amines and carbonyl-containing precursors. For example, anthranilic acid derivatives or benzoyl chloride can serve as starting materials for azetidinone ring formation. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like imine intermediates . Characterization via H/C NMR and IR spectroscopy confirms cyclization success.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while H NMR detects the aminomethyl group (δ ~2.8–3.2 ppm) and azetidinone carbonyl (δ ~170–175 ppm). IR spectroscopy identifies the lactam carbonyl stretch (~1650–1750 cm). X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Q. What are the key considerations for optimizing reaction conditions to minimize impurities during synthesis?
- Methodological Answer : Impurity profiling via HPLC or LC-MS identifies byproducts such as uncyclized intermediates or oxidation products. Strategies include using inert atmospheres (to prevent oxidation), controlled stoichiometry of reagents, and purification via recrystallization or column chromatography. Reaction monitoring with TLC ensures intermediate stability .
Advanced Research Questions
Q. How can molecular docking simulations be applied to study the interaction of this compound with biological targets?
- Methodological Answer : Parameterize the compound using force fields (e.g., GAFF) and assign charges via AM1-BCC. Docking studies (e.g., AutoDock Vina) into target proteins (e.g., enzymes with catalytic serine residues) evaluate binding affinity. MD simulations (AMBER/NAMD) assess stability of ligand-protein complexes over time, focusing on hydrogen bonds with the aminomethyl group .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability tests) to rule out off-target effects. Control for batch-to-batch purity variations using orthogonal analytical methods (e.g., NMR, HPLC). Meta-analyses of published data should account for differences in experimental conditions (e.g., pH, solvent) that may alter activity .
Q. How does the presence of hydrochloride salts affect the solubility and stability of this compound in aqueous solutions?
- Methodological Answer : Salt formation (e.g., hydrochloride) enhances water solubility via protonation of the amine group. Stability studies (accelerated degradation at 40°C/75% RH) monitor hydrolysis of the azetidinone ring. UV-Vis spectroscopy tracks degradation kinetics, while pH adjustments (4–6) optimize shelf life .
Q. What role does the aminomethyl substituent play in the compound's reactivity and potential pharmacological activity?
- Methodological Answer : The aminomethyl group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and influences pharmacokinetics (e.g., membrane permeability). Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., methyl vs. ethyl groups) to quantify effects on potency and selectivity .
Data Management & Reporting
Q. How should researchers handle large datasets from toxicity or pharmacological studies of this compound?
- Methodological Answer : Raw data (e.g., LC, IC) should be archived in appendices, while processed data (statistical summaries, dose-response curves) are included in the main text. Use tools like Python/R for regression analysis and error propagation calculations. Uncertainties from instrument precision (e.g., ±5% in HPLC) must be explicitly stated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
